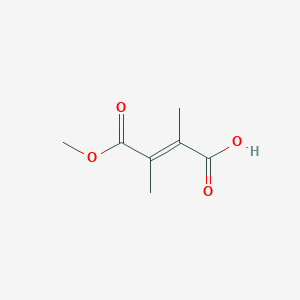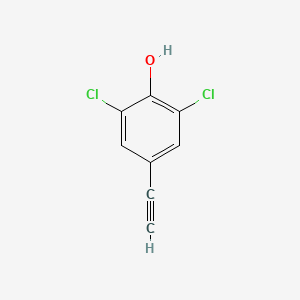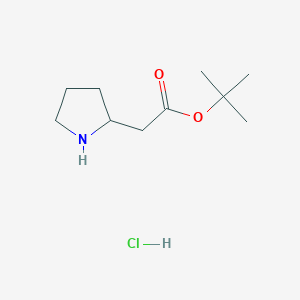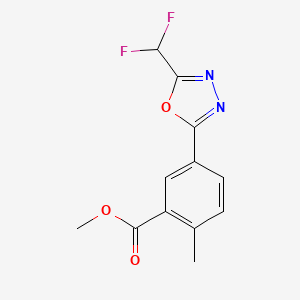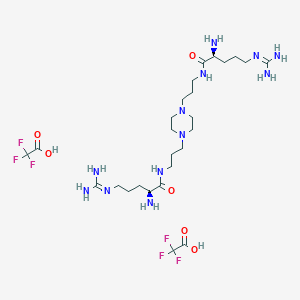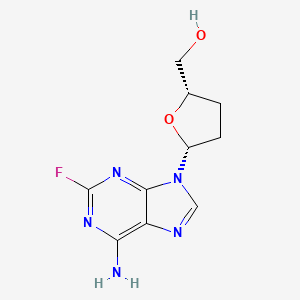
2-Fluoro-2',3'-dideoxyadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-2’,3’-dideoxyadenosine is a synthetic nucleoside analogue that has garnered significant interest in the field of medicinal chemistry. This compound is structurally similar to naturally occurring nucleosides but features a fluorine atom at the 2’ position and lacks hydroxyl groups at the 2’ and 3’ positions. These modifications confer unique properties that make it a valuable candidate for antiviral and anticancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2’,3’-dideoxyadenosine typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable adenine derivative, followed by deoxygenation at the 2’ and 3’ positions. The reaction conditions often require the use of strong fluorinating agents and reducing agents to achieve the desired modifications .
Industrial Production Methods
Industrial production of 2-Fluoro-2’,3’-dideoxyadenosine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-2’,3’-dideoxyadenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the fluorine atom or other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted nucleosides .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-2’,3’-dideoxyadenosine has a broad range of scientific research applications:
Chemistry: It serves as a valuable tool for studying nucleoside analogues and their reactivity.
Biology: This compound is used to investigate cellular processes involving nucleosides and nucleotides.
Industry: Its unique properties make it useful in the development of new pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of 2-Fluoro-2’,3’-dideoxyadenosine involves its incorporation into DNA or RNA, leading to chain termination. This compound targets viral reverse transcriptase and cellular DNA polymerases, inhibiting their activity and preventing the replication of viral and cancerous cells. The fluorine atom enhances its stability and resistance to enzymatic degradation, making it more effective than its non-fluorinated counterparts .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-2’,3’-dideoxyadenosine is often compared to other nucleoside analogues, such as:
2’,3’-Dideoxyadenosine: Lacks the fluorine atom and is less stable.
2’,3’-Dideoxyinosine: Similar structure but different metabolic pathway.
2’-Fluoro-2’,3’-dideoxyarabinosyladenine: Another fluorinated analogue with distinct metabolic properties.
The unique fluorine atom in 2-Fluoro-2’,3’-dideoxyadenosine enhances its stability and efficacy, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
114849-59-1 |
|---|---|
Molekularformel |
C10H12FN5O2 |
Molekulargewicht |
253.23 g/mol |
IUPAC-Name |
[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12FN5O2/c11-10-14-8(12)7-9(15-10)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,14,15)/t5-,6+/m0/s1 |
InChI-Schlüssel |
OGSWGOOQBBYAIG-NTSWFWBYSA-N |
Isomerische SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)F)N |
Kanonische SMILES |
C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12841173.png)
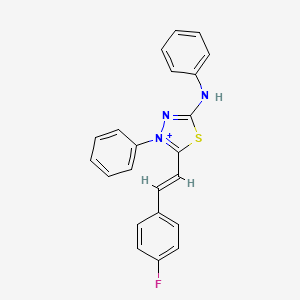

![6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12841182.png)
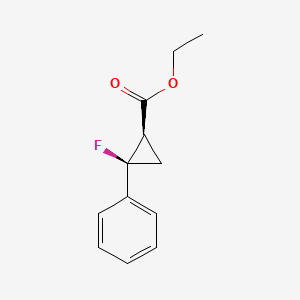
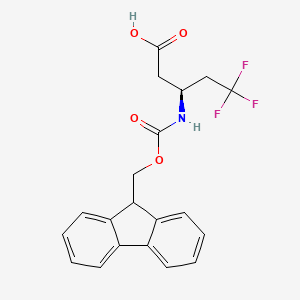
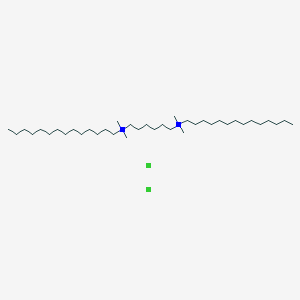
![[2-(Chloromethyl)-5-fluorophenyl]methanol](/img/structure/B12841204.png)

